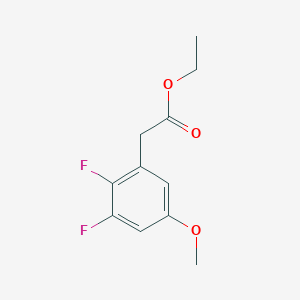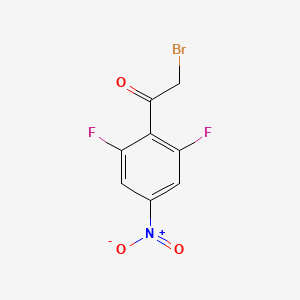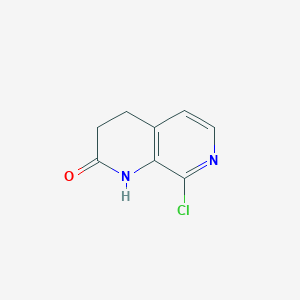![molecular formula C7H5N5 B1413063 6-Cyanamidoimidazo[1,2-b]pyridazin CAS No. 2091730-89-9](/img/structure/B1413063.png)
6-Cyanamidoimidazo[1,2-b]pyridazin
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound that has been recognized as a potential drug moiety . It is found in many approved and experimental drugs . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Wissenschaftliche Forschungsanwendungen
Sensoren und Bildgebung
Aufgrund ihrer lumineszierenden Eigenschaften sind diese Verbindungen wertvoll für die Entwicklung von Sensoren und Bildgebungsmitteln. Sie können in der konfokalen Mikroskopie und anderen bildgebenden Verfahren eingesetzt werden, um biologische Prozesse zu visualisieren.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur und die Eigenschaften von 6-Cyanamidoimidazo[1,2-b]pyridazin, was seine Vielseitigkeit und sein Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung zeigt. Die Fähigkeit der Verbindung, als Gerüst in der organischen Synthese zu dienen, und ihre biologischen Aktivitäten sind besonders bemerkenswert und bieten zahlreiche Möglichkeiten für Innovation und Entdeckung .
Wirkmechanismus
Target of Action
Imidazo[1,2-b]pyridazin-6-ylcyanamide has been identified as an inhibitor of IL-17A and TAK1 kinase . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, IL-17A and TAK1 kinase, inhibiting their activity. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide affects several biochemical pathways. IL-17A is involved in immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases . TAK1 kinase is involved in various extracellular signals trigger activation, including cytokines, growth factors, and Toll-like receptor ligands .
Pharmacokinetics
The compound’s ability to inhibit tak1 kinase at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide can lead to a reduction in inflammation and cell growth, respectively. This can have therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis , as well as multiple myeloma .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-b]pyridazin-6-ylcyanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with an IC50 of 55 nM . This inhibition is significant because TAK1 is involved in cell growth, differentiation, and apoptosis. The compound interacts with TAK1 by binding to its active site, thereby preventing its phosphorylation and subsequent activation. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide has been found to inhibit interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases .
Cellular Effects
Imidazo[1,2-b]pyridazin-6-ylcyanamide has profound effects on various types of cells and cellular processes. In multiple myeloma cell lines, such as MPC-11 and H929, the compound inhibits cell growth with GI50 values as low as 30 nM . This inhibition is achieved through the suppression of TAK1 activity, which is essential for the survival and proliferation of these cancer cells. Furthermore, the compound’s inhibition of IL-17A signaling pathways reduces inflammation and immune responses in autoimmune diseases . This dual action makes imidazo[1,2-b]pyridazin-6-ylcyanamide a promising therapeutic agent for both cancer and autoimmune disorders.
Molecular Mechanism
The molecular mechanism of imidazo[1,2-b]pyridazin-6-ylcyanamide involves its binding interactions with specific biomolecules. The compound binds to the active site of TAK1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the TAK1-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide inhibits IL-17A by binding to its receptor, IL-17R, thereby blocking the cytokine’s pro-inflammatory effects . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-b]pyridazin-6-ylcyanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against TAK1 and IL-17A over extended periods . Degradation studies have shown that the compound can undergo hydrolysis under acidic conditions, leading to a loss of activity. Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and inflammation, indicating the compound’s potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of imidazo[1,2-b]pyridazin-6-ylcyanamide vary with different dosages in animal models. At low doses, the compound effectively inhibits TAK1 and IL-17A, leading to reduced tumor growth and inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Imidazo[1,2-b]pyridazin-6-ylcyanamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the need for pharmacokinetic studies to optimize dosing regimens .
Transport and Distribution
Within cells and tissues, imidazo[1,2-b]pyridazin-6-ylcyanamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution pattern is crucial for achieving therapeutic concentrations at the site of action while minimizing systemic exposure and potential side effects .
Subcellular Localization
The subcellular localization of imidazo[1,2-b]pyridazin-6-ylcyanamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAK1 and IL-17R . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability. These modifications may direct the compound to specific cellular compartments, enhancing its therapeutic effects .
Eigenschaften
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGWYOCXWPULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















